Methyl 5-(2-aminophenyl)pentanoate
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Overview
Description
Methyl 5-(2-aminophenyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a pentanoic acid chain, which is further substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminophenyl)pentanoate can be achieved through several methods. One common approach involves the esterification of 5-(2-aminophenyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to ensure complete conversion.
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a halogenated precursor with a boronic acid derivative . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminophenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-(2-aminophenyl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminophenyl)pentanoate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may also undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 5-(2-aminophenyl)pentanoate can be compared with other esters and amines:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is used as a green solvent and has similar ester functionality but differs in the nature of the amine group.
Ethyl acetate: A simpler ester used widely as a solvent, lacking the aminophenyl group.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
The uniqueness of this compound lies in its combination of ester and aminophenyl functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 5-(2-aminophenyl)pentanoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)9-5-3-7-10-6-2-4-8-11(10)13/h2,4,6,8H,3,5,7,9,13H2,1H3 |
InChI Key |
DDBWOMKEZLOEOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC=CC=C1N |
Origin of Product |
United States |
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